molecular formula C12H11NO4 B11878091 Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B11878091
M. Wt: 233.22 g/mol
InChI Key: JDDSJVPCCHHIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and a ketone group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the isoquinoline core by reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

    Reduction: Formation of 4-hydroxy-7-methyl-1-hydroxy-1,2-dihydroisoquinoline-3-carboxylate.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both a methyl ester and a hydroxyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS Number: 13972-97-9) is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
  • Molecular Formula : C11H9NO4
  • Molecular Weight : 219.196 g/mol
  • SMILES Notation : COC(=O)C1=C(O)C2=CC=CC=C2C(=O)N1

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity :
    • Compounds in the isoquinoline family have been reported to possess antibacterial properties by inhibiting bacterial DNA gyrase, thereby preventing DNA replication. This mechanism is crucial for developing new antibiotics against resistant strains of bacteria .
  • Antiviral Activity :
    • Recent studies suggest that derivatives of isoquinoline compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV). The molecular docking simulations indicate that these compounds may serve as potent inhibitors of viral replication .
  • Anticancer Properties :
    • The compound has shown potential in inhibiting the c-Myc/Max/DNA complex formation, which is involved in various cancers. This inhibition could lead to a decrease in tumor cell proliferation and may be beneficial in cancer therapy .
  • Neuroprotective Effects :
    • Isoquinoline derivatives have been explored for their neuroprotective effects, particularly in neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to their therapeutic potential in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of DNA gyrase
AntiviralInhibition of HBV replication
AnticancerInhibition of c-Myc/Max complex formation
NeuroprotectiveModulation of neurotransmitter systems

Case Study: Antiviral Activity Against HBV

In a study investigating the antiviral properties of this compound, researchers conducted in vitro experiments that demonstrated significant inhibition of HBV replication at a concentration of 10 µM. The molecular docking studies further supported these findings by revealing strong binding affinities between the compound and viral proteins involved in the replication process .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-6-3-4-7-8(5-6)11(15)13-9(10(7)14)12(16)17-2/h3-5,14H,1-2H3,(H,13,15)

InChI Key

JDDSJVPCCHHIMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(NC2=O)C(=O)OC)O

Origin of Product

United States

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